Sodium metabisulfite

概要

説明

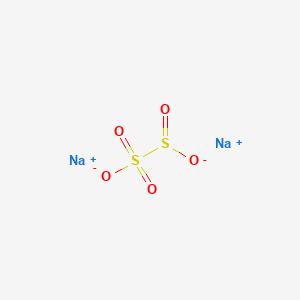

Sodium metabisulfite (Na₂S₂O₅) is an inorganic compound widely utilized as a preservative, antioxidant, and reducing agent across industries. It appears as a white crystalline powder with a pungent sulfur dioxide (SO₂) odor and exhibits high solubility in water, releasing SO₂ gas upon dissolution . Its applications span food preservation (e.g., inhibiting enzymatic browning in shrimp and porang tubers) , water treatment, pharmaceuticals, and chemical synthesis . Despite its utility, this compound poses safety risks, including SO₂ toxicity and allergic reactions, necessitating careful handling .

準備方法

Fundamental Chemical Reactions and Traditional Synthesis

The foundational chemistry of sodium metabisulfite synthesis involves the reaction of sulfur dioxide with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). These reactions proceed in stages, beginning with the formation of sodium bisulfite (NaHSO₃), which subsequently dehydrates to yield this compound .

Reaction with Sodium Hydroxide

When sulfur dioxide gas is introduced into a sodium hydroxide solution, the initial product is sodium sulfite (Na₂SO₃):

2 + 2\text{NaOH} \rightarrow \text{Na}2\text{SO}3 + \text{H}2\text{O}

Industrial-Scale Production Methods

Industrial processes optimize yield, crystal quality, and energy efficiency through multi-stage reactors and controlled crystallization. Two patented methods exemplify these advancements.

Two-Stage Reaction Process (US4844880A)

This method separates the reaction and crystallization phases to enhance product purity :

Stage 1: Sodium Bisulfite Synthesis

-

SO₂ and NaOH are reacted in a jet scrubber at 50–60°C and pH 4.8–5.2.

-

The resultant sodium bisulfite solution is maintained near saturation (44.2% concentration) to prevent premature crystallization.

Stage 2: Crystallization

-

The solution is cooled to 45°C in a crystallizer, inducing Na₂S₂O₅ precipitation.

-

Mother liquor is recycled to the reactor, minimizing waste.

Key Parameters

| Parameter | Reactor | Crystallizer |

|---|---|---|

| Temperature (°C) | 50–60 | 45 |

| pH | 4.8–5.2 | 4.8–5.2 |

| NaHSO₃ Concentration | 44.2% | 42.4% |

This process achieves coarse crystals (≥70% >100 mesh) with minimal SO₂ odor, making it suitable for food-grade applications .

Distributive Reaction Process (US5976485A)

This method employs separate vessels for sulfonation, absorption, and crystallization to optimize each stage :

-

Digester : Na₂CO₃ is dissolved in recycled mother liquor to form Na₂SO₃/NaHSO₃.

-

Absorber : SO₂ is introduced, converting Na₂SO₃ to NaHSO₃.

-

Crystallizer : The solution is cooled to 45–50°C, and NaOH is added to neutralize excess SO₂, enhancing yield.

Advantages

-

Higher yield per pass (6.1 g/min in pilot studies).

-

Improved crystal size distribution (80–95% >100 mesh).

-

Reduced nucleation fines due to pH-controlled crystallization .

Modern Advancements and Process Optimizations

Temperature-Controlled Crystallization

Recent patents emphasize temperature gradients to manage solubility. For instance, maintaining the reactor at 60°C and crystallizer at 45°C creates a solubility differential (44.2% vs. 42.4%), driving efficient crystal growth .

pH Regulation

pH control (4.8–5.2 in reactors, 3.8–4.1 in crystallizers) prevents side reactions and ensures metabisulfite stability. Automated pH adjustment via SO₂ flow modulation is critical for consistency .

Recycling and Waste Minimization

Mother liquor recycling reduces raw material consumption by 15–20%. Filtration systems remove insoluble impurities from Na₂CO₃ feedstocks, enhancing product quality .

Comparative Analysis of Preparation Methods

| Method | Reactants | Temperature (°C) | pH | Crystal Size | Yield (%) |

|---|---|---|---|---|---|

| Traditional (NaOH) | NaOH, SO₂ | 80–100 | 4.5–5.5 | Fine (≤50 mesh) | 75–80 |

| Two-Stage (US4844880A) | NaOH, SO₂ | 50–60 (reactor) | 4.8–5.2 | Coarse (≥70 mesh) | 85–90 |

| Distributive (US5976485A) | Na₂CO₃, SO₂ | 150–170 (absorber) | 3.5–4.2 | Coarse (≥80 mesh) | 90–95 |

The distributive reaction process outperforms others in yield and crystal quality, albeit with higher capital costs for multi-vessel systems .

科学的研究の応用

Food Industry

Preservative and Antioxidant

Sodium metabisulfite is primarily utilized as a food preservative due to its ability to prevent spoilage caused by bacteria and fungi. It acts as an antioxidant, which helps in maintaining the quality and shelf life of food products. The compound is commonly found in dried fruits, wines, and certain processed foods.

| Application | Description |

|---|---|

| Dried Fruits | Prevents browning and spoilage. |

| Wine Production | Stabilizes wine and prevents oxidation. |

| Vegetables | Maintains color and freshness during storage. |

Case Study: Detection in Food Samples

Recent research has developed electrochemical sensors for detecting this compound in food samples, demonstrating detection limits as low as mol/L . This advancement aids in ensuring compliance with safety regulations regarding sulfite levels in food.

Pharmaceutical Applications

Antioxidant in Formulations

In pharmaceuticals, this compound is employed as an antioxidant to stabilize formulations containing sensitive compounds. It is particularly beneficial in local anesthetics and injectable drugs.

| Application | Description |

|---|---|

| Local Anesthetics | Increases shelf life by preventing oxidation. |

| Injectable Drugs | Stabilizes active ingredients during storage. |

Case Study: Occupational Hazards

A study highlighted health risks associated with this compound exposure among workers, emphasizing the need for safety measures in pharmaceutical settings . The research documented cases of respiratory distress linked to inhalation of sulfur dioxide released from SMBS.

Water Treatment

Chlorine Removal

This compound serves as an effective chlorine scavenger in water treatment processes, helping to remove excess chlorine from drinking water and wastewater systems.

| Application | Description |

|---|---|

| Drinking Water | Dechlorination process to ensure safety. |

| Wastewater Treatment | Reduces chlorine levels before discharge. |

Textile Industry

Bleaching Agent

In textiles, this compound is utilized for bleaching vegetable fibers and as a reducing agent in dyeing processes.

| Application | Description |

|---|---|

| Bleaching | Used for whitening fabrics without damaging fibers. |

| Dyeing | Enhances color uptake in textiles. |

Photography

Developer Agent

Historically, this compound has been used as a photographic developer due to its reducing properties, allowing for the development of photographic films.

| Application | Description |

|---|---|

| Film Development | Acts as a reducing agent during the developing process. |

Other Applications

作用機序

亜硫酸水素ナトリウムは、主に二酸化硫黄を放出する能力を通じて効果を発揮します。二酸化硫黄は、抗菌剤および抗酸化剤として作用します。 二酸化硫黄は、微生物の成長を阻害し、さまざまな化合物の酸化を防ぎます . 生物系では、ナトリウムチャネルに影響を与えることで、細胞の興奮性を変化させる可能性があります .

類似化合物:

- 亜硫酸ナトリウム (Na₂SO₃)

- 亜硫酸水素ナトリウム (NaHSO₃)

- 亜硫酸水素カリウム (K₂S₂O₅)

- 亜ジチオン酸ナトリウム (Na₂S₂O₄)

- チオ硫酸ナトリウム (Na₂S₂O₃)

比較:

- 亜硫酸ナトリウムと亜硫酸水素ナトリウム: どちらも還元特性が似ていますが、特定の用途と反応性が異なります。

- 亜硫酸水素カリウム: 機能は似ていますが、カリウム含有量のためにワイン業界でより多く使用されています。

- 亜ジチオン酸ナトリウム: 亜硫酸水素ナトリウムよりも強力な還元剤です。

- チオ硫酸ナトリウム: 主に写真現像の定着剤として、およびシアン化物中毒の解毒剤として使用されます .

亜硫酸水素ナトリウムは、食品保存から産業用途まで、さまざまな用途における汎用性により、複数の分野でユニークで貴重な化合物となっています。

類似化合物との比較

Food Preservation and Anti-Browning Agents

Licorice Extract-Coated Nanoliposomes

In shrimp preservation, chitosan-coated nanoliposomes loaded with licorice extract outperformed sodium metabisulfite in inhibiting lipid oxidation (reducing thiobarbituric acid reactive substances by 35%) and microbial growth (total viable counts reduced by 2.5 log CFU/g). However, both agents showed comparable efficacy in preventing browning (ΔE values: 8.2 vs. 8.5) .

| Parameter | Licorice Extract | This compound |

|---|---|---|

| Lipid Oxidation Inhibition | 35% | 28% |

| Microbial Count Reduction | 2.5 log CFU/g | 1.8 log CFU/g |

| Browning Prevention (ΔE) | 8.2 | 8.5 |

L-Cysteine and Citric Acid

In a study testing anti-browning agents, this compound and L-cysteine at 50 mM achieved 42% and 42.4% inhibition of polyphenol oxidase, respectively, while citric acid showed only 22.8% efficacy .

Antimicrobial Activity

Sodium Bicarbonate

This compound releases SO₂, which disrupts fungal membranes, enzymes, and nucleic acids. In contrast, sodium bicarbonate (NaHCO₃) alters pH to inhibit microbes, showing weaker antifungal effects against mango pathogens at low concentrations (0.15% vs. 1–2% for NaHCO₃) .

Thiamine-Dependent Mechanisms

This compound depletes thiamine, a cofactor for microbial energy production, offering indirect antimicrobial effects. This mechanism differs from preservatives like sodium benzoate, which directly inhibit enzymes via pH shifts .

Sodium Sulfite (Na₂SO₃)

While both release SO₂, sodium sulfite converts hydroxocobalamin (vitamin B12) to sulfocobalamin, whereas this compound preserves CN-B12 integrity. This distinction is critical in pharmaceuticals and food fortification .

Sulfonylation Reactions

In organic synthesis, this compound is more efficient than potassium bisulfite as a sulfur dioxide source, enabling high-yield sulfonylation of aryl halides (85–92% yields) .

Sodium Bisulfite (NaHSO₃)

This compound releases 2 moles of SO₂ per mole of compound, compared to 1 mole from sodium bisulfite. This higher SO₂ release correlates with severe occupational hazards, including fatal pulmonary edema in shrimp fishermen .

Allergy Incidence

This compound allergy prevalence is elevated in specific populations:

化学反応の分析

Decomposition Reactions

Sodium metabisulfite undergoes thermal decomposition and hydrolysis to release SO₂, a critical process in industrial and synthetic applications.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Thermal decomposition | 150–170°C | Na₂SO₃ + SO₂↑ | |

| Hydrolysis in water | Room temperature | 2 Na⁺ + 2 HSO₃⁻ |

Key Findings :

-

Decomposition begins at 150°C, yielding sodium sulfite (Na₂SO₃) and gaseous SO₂ .

-

In aqueous solutions, rapid hydrolysis generates sodium bisulfite (HSO₃⁻), establishing pH-dependent equilibria :

Acid-Base Reactions

Strong acids trigger SO₂ release, while alkalis alter reaction pathways.

| Acid/Base | Reaction | Outcome | Citation |

|---|---|---|---|

| Hydrochloric acid (HCl) | Rapid SO₂ gas evolution | ||

| Sodium hydroxide (NaOH) | Alkaline conditions stabilize sulfite ions (SO₃²⁻) | Inhibits SO₂ release |

Experimental Notes :

-

Acidic conditions (pH < 4.5) maximize SO₂ generation, critical for preservative and reducing applications .

-

Reaction with chlorates (e.g., KClO₃) produces unstable chlorine dioxide (ClO₂), requiring stringent safety protocols .

Redox Reactions

Na₂S₂O₅ serves as a reducing agent in organic synthesis and metal recovery.

Organic Sulfonylation

-

Facilitates radical-based insertion of SO₂ into organic substrates under mild conditions :

Applications: Synthesis of sulfones, sulfonamides, and heterocycles.

Metal Ion Reduction

| Metal System | Reaction | Application | Source |

|---|---|---|---|

| Au³⁺ (Chloroauric acid) | Gold nanoparticle precipitation | ||

| Cu²⁺ (Copper(II) sulfate) | Forms Chevreul's salt (Cu₃(SO₃)₂·2H₂O) | Analytical chemistry |

Mechanistic Insight :

Stability and Incompatibilities

Safety Data :

Photochemical Reactivity

Visible/UV light enhances radical generation in sulfonylation reactions :

-

Mechanism : Photoexcitation cleaves S–S bonds, producing sulfite radicals (SO₃·⁻).

-

Efficiency : Yields >80% in aryl sulfonate synthesis under optimized conditions .

Biological Interactions

Q & A

Basic Research Questions

Q. What are the key chemical properties of sodium metabisulfite (Na₂S₂O₅) relevant to its role as a reducing agent in laboratory settings?

this compound acts as a strong reducing agent due to its ability to release sulfur dioxide (SO₂) in aqueous solutions, which reduces oxidizing agents like chromium(VI). Its redox efficiency is pH-dependent, with optimal activity under acidic conditions (pH 2–4) . Experimental designs should include pH-controlled titration systems and spectrophotometric monitoring of chromium(III) formation to quantify reduction capacity .

Q. How does this compound differ from sodium bisulfite (NaHSO₃) in terms of molecular structure and reactivity?

While both compounds release SO₂ in water, this compound (Na₂S₂O₅) is a dimeric form that dissociates into two bisulfite ions (2HSO₃⁻), whereas sodium bisulfite (NaHSO₃) exists as a monomer. This structural difference impacts solubility and reaction kinetics. For example, Na₂S₂O₅ provides a higher molar yield of SO₂ per gram, making it preferable for controlled reduction reactions in analytical chemistry .

Q. What are the recommended safety protocols for handling this compound in laboratory experiments?

Key precautions include:

- PPE : Wear nitrile gloves, goggles, and respiratory protection to avoid inhalation of SO₂ gas .

- Ventilation : Use fume hoods during reactions to prevent exposure to SO₂, which can exacerbate asthma .

- Spill Management : Neutralize spills with sodium carbonate and rinse with water .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for chromium(VI) reduction under varying pH conditions?

A phased experimental approach is recommended:

- Phase I : Titrate Na₂S₂O₅ into chromium(VI) solutions at pH 2 and 4 to establish stoichiometric ratios. Use UV-Vis spectroscopy to monitor Cr(VI) → Cr(III) conversion .

- Phase II : Validate results in complex matrices (e.g., groundwater) to assess interference from competing ions like phosphate .

- Data Analysis : Compare reduction efficiency using ANOVA to identify statistically significant differences across pH levels .

Q. What methodological considerations are critical when quantifying this compound in the presence of ascorbic acid using HPLC?

- Column Selection : Use a mixed-mode column (e.g., Primesep SB) to separate Na₂S₂O₅ and ascorbic acid via ion-exchange and hydrophobic interactions .

- Detection : Set UV detection to 270 nm for optimal sensitivity.

- Buffer System : Employ a phosphate-buffered mobile phase (pH 2.5–3.0) to stabilize sulfite ions and prevent oxidation .

Q. How should contradictory data on this compound’s efficacy in mineral flotation be analyzed and resolved?

In lead-copper flotation studies, Na₂S₂O₅ may underperform compared to potassium dichromate (K₂Cr₂O₇) due to matrix effects. To resolve discrepancies:

- Variable Isolation : Test dosage (5–50 g/t) and pH (2–8) independently .

- Replication : Use triplicate experiments to assess reproducibility.

- Statistical Modeling : Apply multivariate regression to identify dominant factors (e.g., ore composition) affecting depression efficiency .

Q. What strategies mitigate sulfur dioxide release during this compound reactions in aqueous solutions?

- Controlled Addition : Introduce Na₂S₂O₅ gradually to avoid rapid SO₂ off-gassing.

- Buffering : Maintain pH >4 with sodium bicarbonate to slow acid-driven decomposition .

- Real-Time Monitoring : Use SO₂ gas sensors to alert researchers to hazardous concentrations .

Q. How do matrix effects in complex environmental samples influence the reducing capacity of this compound?

Groundwater ions (e.g., Ca²⁺, Mg²⁺) can form complexes with reduced chromium(III), altering reaction equilibria. To address this:

- Matrix Matching : Prepare calibration standards in synthetic groundwater mimicking the sample’s ionic composition .

- Chelation : Add trisodium phosphate to sequester interfering cations and stabilize chromium(III) precipitates .

Q. Methodological Guidelines

- Experimental Design : Use randomized block designs with triplicate sampling to account for variability in redox studies .

- Data Contradictions : Apply Grubbs’ test to identify outliers and reassess experimental conditions (e.g., purity of reagents, temperature control) .

- Safety Compliance : Follow OSHA guidelines for hazardous chemical handling, including mandatory eye wash stations and emergency showers .

特性

Key on ui mechanism of action |

Sulfite is a potentially toxic molecule that might enter the body via ingestion, inhalation, or injection. For cellular detoxification, mammalians rely on sulfite oxidase to convert sulfite to sulfate. The purpose of this research was to determine the effect of sulfite on zinc, iron, and copper levels in rat liver and kidney tissues. Forty normal and sulfite oxidase-deficient male albino rats were divided into four groups that included untreated controls (group C), a sulfite-supplemented group that received 70 mg sodium metabisulfite per kilogram per day (group S), a sulfite oxidase-deficient group (group D), and a sulfite oxidase-deficient group that was also given 70 mg sodium metabisulfite per kilogram per day (group DS). The iron and zinc levels in the liver and kidney in groups S and DS were not affected by sulfite treatment compared to their respective controls (groups C and D). Sulfite exposure led to an increase of kidney copper content in the S group when compared to untreated controls. The kidney copper levels were significantly increased in the unexposed deficient rats, but it was not different than that of the deficient rats that were given oral sulfite treatment. These results suggest that kidney copper levels might be affected by exogenous or endogenous sulfite. The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells. The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02. The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms. /Investigators/ studied the action of sodium metabisulfite on mucociliary transport in a frog palate epithelial injury model, hypothesizing that it may be useful for the study of mechanisms of airway injury. Sodium metabisulfite (MB) releases SO2 on contact with water. SO2 is a pollutant in automobile fumes and may play a role in the exacerbation of airway disease symptoms. We first investigated its effect on mucociliary clearance. MB 1x10-1 M, increased mucociliary clearance time (MCT) by 254.5 +/- 57.3% of control values, (p < 0.001, sample size = 7). MB 1x10-4 M and 1x10-2M did not interfere with mucus clearance time compared to control values. In MB-treated frog palates, MCT did not return to control values after one hour (control, 97.3 +/- 6.3% vs. MB, 140.9 +/- 46.3%, p < 0.001, sample size = 7). Scanning EM images of epithelial tissue were morphometrically analyzed and showed a 25 +/- 12% loss of ciliated cells in MB palates compared to controls with an intact ciliary blanket. Intact cells or groups of ciliated cells were found in scanning EM micrographs of mucus from MB-treated palates. This was associated with increased matrix metalloproteinase (MMP-9) activity in epithelial tissue and mucus. We suggest that the loss of ciliated cells as a result of MMP-9 activation prevented full recovery of MCT after MB 1x10-1 M. The mechanism of action may be on epithelial cell-cell or cell-matrix attachments leading to cell loss and a disruption of MCT. The present study was designed to evaluate the nature of intervening agents in L-DOPA- and dopamine-induced neurotoxicity in Neuro-2A cells. In the absence of cells and in conditions of light protection, at 37 degrees C, L-DOPA or dopamine (1 mM) in culture medium degraded spontaneously in a time-dependent manner, this being prevented by ascorbic acid (200 uM) and other antioxidants, namely glutathione (1 mM), N-acetyl-L-cysteine (1 mM), sodium metabisulphite (200 uM), but not N-ter-butyl-alpha-phenylnitrone (1 mM) and deferoxamine (100 uM). The viability of Neuro-2A cells declined following treatment with L-DOPA or dopamine in a concentration- and time-dependent manner. The decrease in cell viability by L-DOPA (10+/-4% of control) or dopamine (15+/-4% of control) was markedly attenuated by antioxidants (ascorbic acid, glutathione, N-acetyl-L-cysteine and sodium metabisulphite). Autoxidation of L-DOPA or dopamine was accompanied by the formation of H2O2 in a time-dependent manner, this being completely prevented by ascorbic acid at 24 hr or markedly reduced at 48 hr. Protective effects of 100 U/ mL catalase (40+/-1% of control) against L-DOPA-induced cell death were lower than those conferred by 200 uM ascorbic acid (70+/-3% of control). Catalase-induced protection (59+/-5% of control) against dopamine-induced cell death was similar to that conferred by 200 uM ascorbic acid (57+/-4% of control). L-DOPA-induced neuronal cell death was also accompanied by increases in caspase-3 activity, this being insensitive to ascorbic acid. Dopamine-induced increase in caspase-3 activity occurred only when autoxidation of the amine was prevented by ascorbic acid. It is suggested that in addition to generation of H2O2 and quinone formation, L-DOPA- and dopamine-induced cell death may result from induction of apoptosis, as evidenced by increases in caspase-3 activity. Dopamine per se induces apoptosis by a mechanism independent of oxidative stress, as evidenced by the fact that increases in caspase-3 activity occurred only when autoxidation of the amine was prevented. Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events. |

|---|---|

CAS番号 |

7681-57-4 |

分子式 |

H2NaO5S2 |

分子量 |

169.14 g/mol |

InChI |

InChI=1S/Na.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChIキー |

PBBIQKARZPPWID-UHFFFAOYSA-N |

不純物 |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. |

SMILES |

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

OS(=O)S(=O)(=O)O.[Na] |

沸点 |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White hexagonal crystals or powder White to yellowish crystals or powder. Colorless crystals White granular or powdered salt |

密度 |

1.4 (NIOSH, 2016) Specific gravity: 1.4 at 25 °C/4 °C 1.4 g/cm³ 1.4 |

melting_point |

greater than 302 °F (Decomposes) (NIOSH, 2016) >302 °F (decomposes) >302°F (decomposes) >302°F (Decomposes) |

Key on ui other cas no. |

7681-57-4 7681-57-4; 7757-74-6 |

物理的記述 |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals White crystals or crystalline powder WHITE POWDER. White to yellowish crystals or powder with a slight odor of sulfur. White to yellowish crystals or powder with an odor of sulfur dioxide. |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

18403-71-9 |

賞味期限 |

On exposure to air and moisture is slowly oxidized to sulfate. |

溶解性 |

54 % (NIOSH, 2016) Freely soluble in water, glycerol; slightly soluble in alcohol Soluble in ethanol 66.7 g/100 g water at 25 °C Very soluble in sodium bisulfite In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol Solubility in water, g/100ml at ml °C: 54 (good) 54% |

同義語 |

Disulfurous Acid Disodium Salt; Pyrosulfurous Acid Disodium Salt; Campden Tablets; Colorstrip Catalyst 100; Disodium disulfite; Disodium Metabisulfite; Disodium Pyrosulfite; Disodium Pyrosulfite (Na2S2O5); E 223; Fertisilo; NSC 158277; NSC 227243; So |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。